molecular formula C20H22BrF3N2O B4879534 1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Katalognummer B4879534
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: KQTFAINZMBJQMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Wirkmechanismus

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it has been suggested that the compound may act as a dopamine D2 receptor antagonist, which is involved in the regulation of mood, behavior, and cognition. It may also modulate the activity of other neurotransmitter systems, such as serotonin and glutamate, which are implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to increase dopamine and serotonin levels in specific brain regions, which may contribute to its therapeutic effects. The compound has also been shown to reduce locomotor activity and induce sedation in animal models, which may be relevant to its use as an antipsychotic or anxiolytic agent.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. It has also shown good bioavailability and brain penetration in animal studies. However, there are also limitations to its use in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy profile are not fully understood. Therefore, caution should be exercised when using the compound in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine. One direction is to further investigate its potential therapeutic applications in various psychiatric disorders, such as schizophrenia, depression, and anxiety. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine its safety and efficacy in human clinical trials. Finally, the compound could be modified to improve its pharmacological properties, such as its selectivity and potency.

Synthesemethoden

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-(trifluoromethyl)benzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to obtain the final product. This method has been reported in the literature and has been used by many researchers to synthesize the compound.

Wissenschaftliche Forschungsanwendungen

1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine has shown potential therapeutic applications in various scientific research studies. It has been studied for its antipsychotic, antidepressant, and anxiolytic properties. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in human clinical trials.

Eigenschaften

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrF3N2O/c1-27-19-7-4-16(12-18(19)21)14-26-10-8-25(9-11-26)13-15-2-5-17(6-3-15)20(22,23)24/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTFAINZMBJQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.